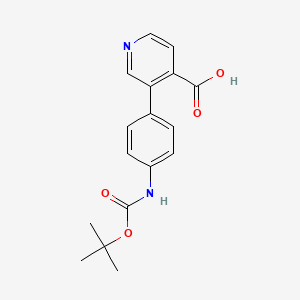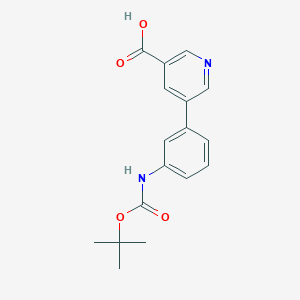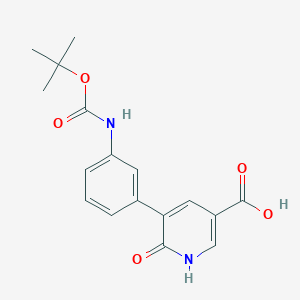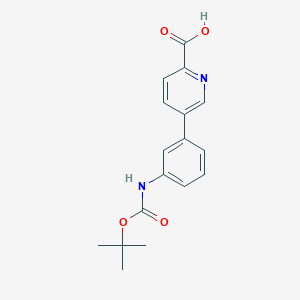
3-(4-BOC-Aminophenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-BOC-Aminophenyl)isonicotinic acid (3-BAPA) is an important reagent used in chemistry, biochemistry, and pharmacology. It is a derivative of isonicotinic acid, which is a structural isomer of nicotinic acid. 3-BAPA has been found to have a wide range of applications, including the synthesis of a variety of compounds and the study of enzyme inhibition.
科学的研究の応用
3-(4-BOC-Aminophenyl)isonicotinic acid, 95% is widely used in scientific research due to its ability to inhibit enzymes and other biological processes. It has been used to study the inhibition of enzymes such as cyclooxygenase and 5-lipoxygenase, as well as the inhibition of protein tyrosine phosphatases. In addition, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has also been used in studies of the regulation of gene expression and the inhibition of the enzyme monoamine oxidase.
作用機序
The mechanism of action of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% is not fully understood, but it is believed to involve the inhibition of enzymes involved in the regulation of biochemical processes. In particular, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It has also been found to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes. In addition, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% are not fully understood, but it has been found to have a variety of effects on biological processes. For example, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has been found to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
実験室実験の利点と制限
The use of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% in laboratory experiments has both advantages and limitations. One of the main advantages of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% is its ability to inhibit enzymes involved in the regulation of biochemical processes. This makes it useful for studying the regulation of gene expression and the inhibition of enzymes involved in neurotransmission. On the other hand, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% is not very soluble in water, which can make it difficult to use in experiments. In addition, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% can be toxic in large doses, so it is important to use it with caution.
将来の方向性
There are a number of potential future directions for the use of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% in scientific research. One potential area of research is the development of new compounds based on 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% that could be used to study the regulation of gene expression and the inhibition of enzymes involved in neurotransmission. Another potential area of research is the development of new methods for synthesizing 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% that could be used to increase its solubility in water. In addition, further research could be done to investigate the biochemical and physiological effects of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95%, as well as its potential applications in medicine.
合成法
3-(4-BOC-Aminophenyl)isonicotinic acid, 95% can be synthesized by a number of methods. One of the most common methods is the reaction of 4-bromo-2-nitrophenol with isonicotinic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% and 4-bromo-2-nitrobenzoic acid.
特性
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-11(5-7-12)14-10-18-9-8-13(14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKVZOOVJQNLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395041.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)







